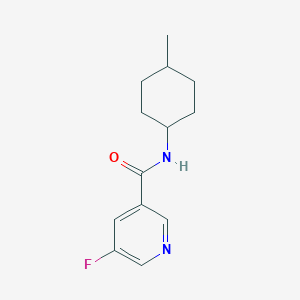
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, is a topic of interest in the field of organic chemistry . The introduction of fluorine atoms into lead structures is a common chemical modification used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .科学的研究の応用
Scientific Research Applications
Serotonin 1A Receptors and Alzheimer's Disease
One of the notable applications involves the use of fluorinated derivatives of selective serotonin 1A (5-HT1A) antagonists for brain imaging in Alzheimer's disease patients. Fluorinated compounds, similar in structure to 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, have been synthesized and evaluated for their biological properties. These studies focus on developing PET ligands for imaging 5-HT1A receptors, which are crucial in understanding the neurological changes in Alzheimer's disease. The fluorinated derivatives show promising results in rats and could potentially offer insights into serotonin levels and receptor distribution in the human brain, aiding in the diagnosis and study of Alzheimer's disease and related neurodegenerative disorders (Lang et al., 1999).
Kinase Inhibitors for Cancer Treatment
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These compounds, which share a structural relation to this compound, exhibit significant in vitro and in vivo efficacy against various cancer models, including a Met-dependent GTL-16 human gastric carcinoma xenograft model. Due to their excellent pharmacokinetic profiles and preclinical safety, these compounds have advanced into phase I clinical trials, indicating their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).
Antiviral Agents and Polynucleotide Biosynthesis Inhibitors
Fluoroimidazoles, including 4-fluoroimidazole derivatives, have been explored for their antiviral properties and ability to inhibit polynucleotide biosynthesis. These compounds demonstrate a range of activities against various virus groups, suggesting their potential as broad-spectrum antiviral agents. The study compares the antiviral activities of these fluoroimidazoles to reference materials like ribavirin, highlighting the unique inhibitory effects on viral cytopathogenicity and cellular DNA and RNA synthesis. This research underscores the potential of fluoroimidazole derivatives, related to this compound, in developing new antiviral therapies (De Cercq & Luczak, 1975).
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides
Research on the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has led to the creation of novel compounds with antimicrobial properties. These studies involve the preparation of linear and macrocyclic bridged pyridines, demonstrating the versatility of pyridine derivatives in generating compounds with potential therapeutic applications. The antimicrobial screening of these compounds offers insights into their effectiveness against various microbial strains, showcasing the broad utility of pyridine carboxamide derivatives in medicinal chemistry (Al-Salahi, Al-Omar, & Amr, 2010).
特性
IUPAC Name |
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNFGJOUMPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
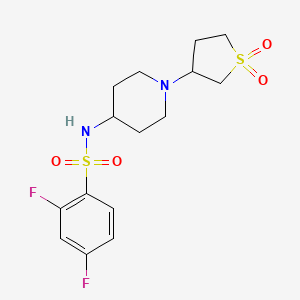
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)
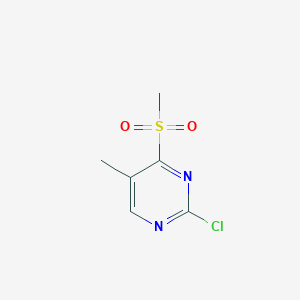
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)
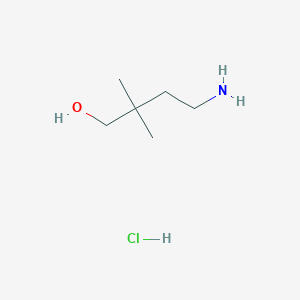
![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)
![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)
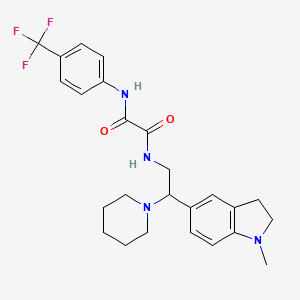
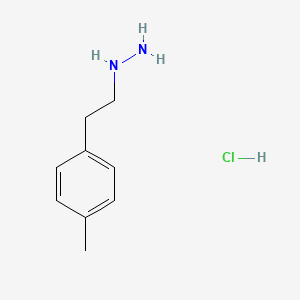
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
